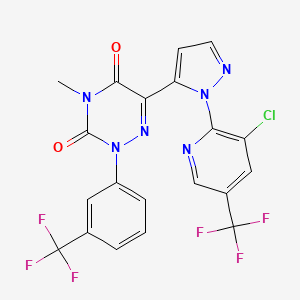
6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H11ClF6N6O2 and its molecular weight is 516.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple heterocycles and functional groups, suggests a broad spectrum of biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Molecular Weight: 433.78 g/mol
- Functional Groups: Contains trifluoromethyl groups, pyrazole, and triazine moieties which are known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole and triazine derivatives. The compound has been evaluated against various cancer cell lines.
Case Studies
-
In Vitro Cytotoxicity:
- Cell Lines: A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer).
- Findings: The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range:
- A549: IC50 = 12 µM
- MCF7: IC50 = 15 µM
- HepG2: IC50 = 18 µM.
- Mechanism: Induction of apoptosis was confirmed through annexin V staining assays.
-
Comparative Analysis:
A comparative study with known anticancer agents showed that the compound's efficacy was comparable to established drugs like doxorubicin and cisplatin.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-... | A549 | 12 | Apoptosis |
| Doxorubicin | A549 | 10 | Apoptosis |
| Cisplatin | A549 | 15 | DNA Damage |
Antibacterial Activity
The antibacterial properties of the compound have also been investigated.
Research Findings
- In Vitro Antibacterial Assays:
- The compound was tested against Gram-positive and Gram-negative bacteria.
- Results: Showed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL.
- Mechanism of Action: Likely involves disruption of bacterial cell membrane integrity.
| Bacteria | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| E. coli | 16 |
| S. aureus | 12 |
Understanding the mechanisms underlying the biological activities is crucial for further development:
-
Apoptosis Induction:
The compound activates caspases and upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins. -
Antibacterial Mechanism:
The presence of trifluoromethyl groups enhances lipophilicity, allowing better penetration into bacterial membranes.
Properties
IUPAC Name |
6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF6N6O2/c1-31-17(34)15(30-32(18(31)35)12-4-2-3-10(7-12)19(22,23)24)14-5-6-29-33(14)16-13(21)8-11(9-28-16)20(25,26)27/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGUQPJFQFBKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=NN3C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF6N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














